molecular formula C20H19ClO3 B5833006 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5833006
M. Wt: 342.8 g/mol
InChI Key: UMFOOHTZYQNEDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the family of coumarin derivatives. It is also known as Cloricromen and has been studied extensively for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. It has been found to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer. Cloricromen also inhibits the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Cloricromen has been found to have antioxidant properties as well, which can help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its potential use in cancer research. It has been found to have anti-tumor activity and can inhibit the growth of cancer cells. Cloricromen is also relatively easy to synthesize and purify, which makes it a useful compound for lab experiments. However, one of the limitations of using this compound is that it has not yet been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One area of research is to determine its safety and efficacy in animal models. More studies are needed to determine the optimal dosage and administration route for this compound. Another area of research is to investigate its potential use in combination with other anti-cancer drugs. Cloricromen may have synergistic effects when used in combination with other compounds, which could improve its anti-tumor activity. Additionally, more studies are needed to determine the mechanism of action of this compound and to identify potential targets for cancer therapy.

Synthesis Methods

The synthesis of 7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one involves the reaction between 7-hydroxy-8-methyl-4-propylcoumarin and 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide at elevated temperatures. The product is then purified through column chromatography to obtain pure Cloricromen.

Scientific Research Applications

7-[(2-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been studied for its potential use in various scientific research applications. One of the main areas of research is in the field of cancer treatment. Studies have shown that Cloricromen has anti-tumor activity and can inhibit the growth of cancer cells. It has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that can help to prevent the spread of cancer.

properties

IUPAC Name

7-[(2-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-3-6-14-11-19(22)24-20-13(2)18(10-9-16(14)20)23-12-15-7-4-5-8-17(15)21/h4-5,7-11H,3,6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOOHTZYQNEDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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